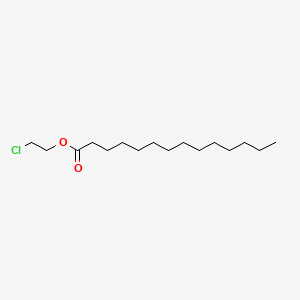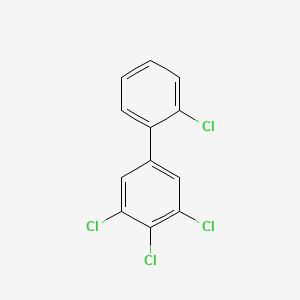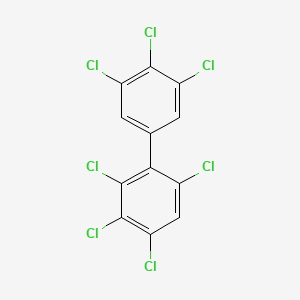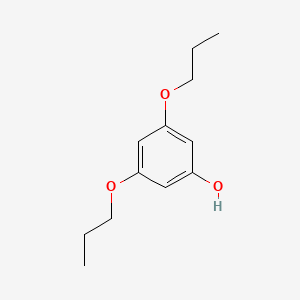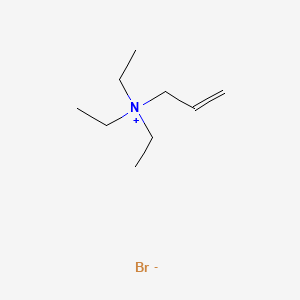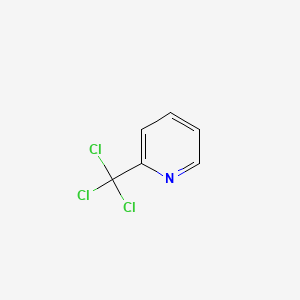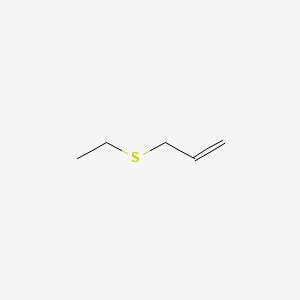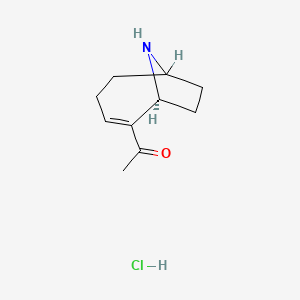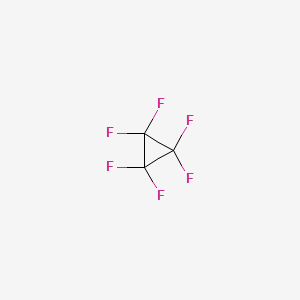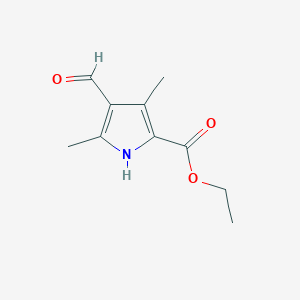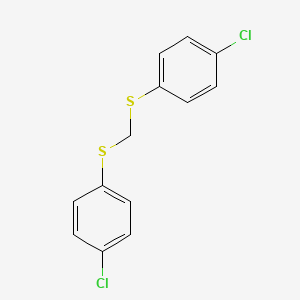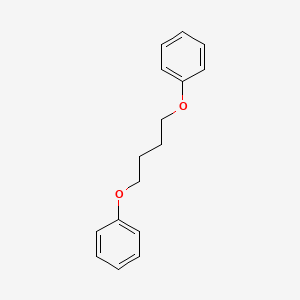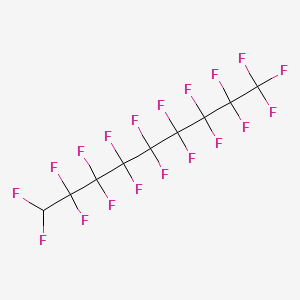
1H-Perfluorononane
Overview
Description
1H-Perfluorononane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane, is a perfluorinated compound with the molecular formula C₉HF₁₉. It is characterized by its high molecular weight of 470.0739 g/mol . This compound is part of the broader class of perfluorocarbons, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions .
Mechanism of Action
Target of Action
This compound is a perfluorinated alkane, and these types of compounds are generally known for their stability and inertness . They are often used in industrial applications due to these properties .
Mode of Action
As a perfluorinated alkane, it is likely to interact minimally with biological systems due to its chemical stability and inertness .
Pharmacokinetics
Given its chemical structure, it is likely to exhibit low bioavailability due to its high stability and low reactivity .
Result of Action
Some perfluorinated compounds have been found to exhibit estrogen-like properties in in vitro assays
Action Environment
The action of 1H-Perfluorononane is likely to be influenced by environmental factors due to its chemical properties. For instance, its stability and inertness may be affected by temperature, pH, and the presence of other chemicals . .
Preparation Methods
The synthesis of 1H-Perfluorononane typically involves the fluorination of nonane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled environments to manage the reactivity of fluorine and ensure the safety of the process .
In industrial settings, the production of this compound may involve large-scale fluorination reactors where nonane is exposed to fluorine gas under specific temperature and pressure conditions. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
1H-Perfluorononane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many common chemical reactions. it can undergo certain types of reactions under specific conditions:
Oxidation: While this compound is generally resistant to oxidation, it can be oxidized under extreme conditions using powerful oxidizing agents.
Reduction: Reduction reactions are uncommon for this compound due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.
Common reagents used in these reactions include elemental fluorine for fluorination and strong bases or nucleophiles for substitution reactions. The major products formed from these reactions are typically other perfluorinated compounds or partially fluorinated derivatives .
Scientific Research Applications
1H-Perfluorononane has a wide range of applications in scientific research due to its unique properties:
Comparison with Similar Compounds
1H-Perfluorononane is part of the broader class of perfluorocarbons, which includes compounds like perfluorooctane and perfluorodecalin. Compared to these compounds, this compound has a higher molecular weight and a greater number of fluorine atoms, which contribute to its unique properties:
Perfluorooctane (C₈F₁₈): Lower molecular weight and fewer fluorine atoms, making it less thermally stable but more volatile.
Perfluorodecalin (C₁₀F₁₈): Similar thermal stability but different structural properties due to its cyclic nature.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIPPSHVAZKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CF2H, C9HF19 | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335836 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-94-0 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


